2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13139445
InChI: InChI=1S/C6H5F2NOS/c1-6(7,8)5-9-4(2-10)3-11-5/h2-3H,1H3
SMILES: CC(C1=NC(=CS1)C=O)(F)F
Molecular Formula: C6H5F2NOS
Molecular Weight: 177.17 g/mol

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde

CAS No.:

Cat. No.: VC13139445

Molecular Formula: C6H5F2NOS

Molecular Weight: 177.17 g/mol

* For research use only. Not for human or veterinary use.

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde -

Specification

Molecular Formula C6H5F2NOS
Molecular Weight 177.17 g/mol
IUPAC Name 2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde
Standard InChI InChI=1S/C6H5F2NOS/c1-6(7,8)5-9-4(2-10)3-11-5/h2-3H,1H3
Standard InChI Key QYUPEHAELUHFRF-UHFFFAOYSA-N
SMILES CC(C1=NC(=CS1)C=O)(F)F
Canonical SMILES CC(C1=NC(=CS1)C=O)(F)F

Introduction

Structural and Molecular Characterization

Core Architecture

The compound features a 1,3-thiazole heterocycle substituted at positions 2 and 4. The 2-position bears a 1,1-difluoroethyl group (-CF2CH3), while the 4-position is occupied by an aldehyde (-CHO). This arrangement creates a planar thiazole ring with polarizable sulfur and nitrogen atoms, flanked by electron-withdrawing fluorines and a reactive aldehyde moiety .

Table 1: Structural Descriptors

PropertyValueSource
Molecular formulaC₆H₅F₂NOS
Molecular weight177.17 g/mol
SMILESCC(C1=NC(=CS1)C=O)(F)F
InChIKeyQYUPEHAELUHFRF-UHFFFAOYSA-N
Topological polar surface area71.1 Ų (estimated)

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include ν(C=O) ~1,680 cm⁻¹ (aldehyde), ν(C-F) ~1,100–1,250 cm⁻¹ (difluoroethyl), and ν(C=N) ~1,570 cm⁻¹ (thiazole).

  • NMR:

    • ¹H NMR: Aldehyde proton at δ 9.8–10.1 ppm; thiazole H-5 at δ 8.2–8.5 ppm; CF2CH3 methyl at δ 1.8–2.1 ppm (triplet due to F coupling).

    • ¹³C NMR: Aldehyde carbon at δ 190–195 ppm; thiazole C-2 at δ 165–170 ppm; CF2CH3 at δ 75–85 ppm (JCF ~250 Hz).

Synthetic Pathways and Optimization

Retrosynthetic Strategy

Adductm/zCCS (Ų)
[M+H]+178.01328138.0
[M+Na]+199.99522147.1
[M-H]-175.99872135.4
Data from ion mobility spectrometry simulations

Physicochemical Properties

Solubility and Partitioning

  • LogP: Estimated at 1.2–1.5 (moderate lipophilicity due to CF2 group and aldehyde).

  • Aqueous solubility: ~2.3 mg/mL (25°C), enhanced by hydrogen-bonding capacity of aldehyde.

Stability Profile

  • Thermal stability: Decomposes above 200°C, with defluorination observed at elevated temperatures.

  • Hydrolytic sensitivity: Aldehyde group prone to hydration in aqueous media (pH-dependent).

ParameterSpecification
GHS hazard statementsH302, H315, H319, H335
Precautionary measuresP261, P305+P351+P338
Storage2–8°C in inert atmosphere

Research Gaps and Future Studies

  • In vivo toxicology: No data available on chronic exposure or metabolite profiling.

  • Catalytic applications: Unexplored potential as a ligand in transition-metal complexes for asymmetric synthesis.

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